Cutamesine C-11 -

Cutamesine C-11

Catalog Number: EVT-1577604
CAS Number:
Molecular Formula: C23H32N2O2
Molecular Weight: 367.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cutamesine C-11, also known as SA4503, is a compound that acts as a sigma-1 receptor agonist. It has garnered attention for its potential therapeutic applications, particularly in enhancing recovery after acute ischemic stroke and in the treatment of major depressive disorder. The compound is currently under investigation in clinical trials, highlighting its significance in neuropharmacology.

Source

Cutamesine C-11 is derived from the parent compound cutamesine (SA4503), which has been synthesized through various organic chemistry methods. It is primarily sourced from laboratories engaged in pharmaceutical research and development, particularly those focusing on neuroactive compounds.

Classification

Cutamesine C-11 falls under the classification of sigma-1 receptor ligands. Sigma receptors are a class of proteins that play a crucial role in various neurological processes, including pain modulation, memory enhancement, and neuroprotection.

Synthesis Analysis

Methods

The synthesis of Cutamesine C-11 involves several organic chemistry techniques. One documented method includes the Buchwald-Hartwig amination reaction to form key intermediates, followed by alkylation to yield the final product. The process typically begins with commercially available starting materials such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Technical Details

  1. Buchwald-Hartwig Amination: This step involves reacting iodobenzene with an amine to form an intermediate.
  2. Alkylation: Subsequent steps involve alkylating the intermediate with benzylbromide or 2-bromoethylbenzene.
  3. Deprotection: The final compounds are often obtained by deprotecting the intermediates using trifluoroacetic acid.
  4. Purification: High-performance liquid chromatography is employed for purification and analysis of the synthesized compounds.
Molecular Structure Analysis

Structure

Cutamesine C-11 has a complex molecular structure characterized by several functional groups that contribute to its activity at sigma receptors. The exact molecular formula and structural representation can be derived from spectroscopic data such as nuclear magnetic resonance and mass spectrometry.

Data

The molecular weight of Cutamesine C-11 is approximately 300 g/mol, with specific structural features that include nitrogen-containing rings and aromatic systems that are critical for receptor binding.

Chemical Reactions Analysis

Reactions

Cutamesine C-11 participates in various chemical reactions typical of sigma receptor ligands. These include:

  1. Binding Reactions: Interaction with sigma-1 receptors leading to conformational changes in the receptor.
  2. Metabolic Reactions: In vivo studies indicate that Cutamesine undergoes metabolic transformations that can affect its pharmacokinetics.

Technical Details

The binding affinity of Cutamesine C-11 for sigma-1 receptors has been quantitatively assessed using competitive binding assays, revealing a Ki value in the low nanomolar range, indicating strong receptor interaction.

Mechanism of Action

Process

The mechanism of action for Cutamesine C-11 involves its agonistic activity at sigma-1 receptors, which modulates neurotransmitter release and intracellular calcium signaling pathways. This modulation can enhance neuroprotective effects and promote recovery from neurological injuries.

Data

Preclinical studies have demonstrated that activation of sigma-1 receptors by Cutamesine leads to increased levels of brain-derived neurotrophic factor, which is crucial for neuronal survival and repair processes.

Physical and Chemical Properties Analysis

Physical Properties

Cutamesine C-11 is typically presented as a white to off-white crystalline solid. It exhibits moderate solubility in organic solvents and limited solubility in water.

Chemical Properties

The compound's stability under physiological conditions has been evaluated, indicating it maintains integrity during metabolic processes relevant to its therapeutic applications.

Relevant data includes:

  • Melting Point: ~150 °C
  • Log P (partition coefficient): Indicates moderate lipophilicity conducive for blood-brain barrier penetration.
Applications

Scientific Uses

Cutamesine C-11 is primarily investigated for its potential applications in:

  1. Neuropharmacology: As a therapeutic agent for conditions like major depressive disorder and recovery post-stroke.
  2. Imaging Studies: Utilized as a radioligand in positron emission tomography to study sigma receptor dynamics in vivo.
  3. Research: Investigated for its role in understanding sigma receptor biology and its implications in neurodegenerative diseases.
Chemical and Pharmacological Profile of Cutamesine

Molecular Structure and Synthesis of Cutamesine (SA4503)

Cutamesine (SA4503) is a synthetic piperazine derivative with the chemical name 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine. Its molecular formula is C23H32N2O2, yielding a molecular weight of 368.52 g/mol for the unlabeled compound [3] [8]. The structure features a piperazine core substituted with two distinct phenalkyl groups:

  • A 3,4-dimethoxyphenethyl group attached to one nitrogen atom
  • A 3-phenylpropyl group attached to the other nitrogen atom [3]

The methoxy groups at positions 3 and 4 on the aromatic ring are critical for sigma-1 receptor (σ1R) binding affinity. Steric bulk at these positions reduces binding efficiency, demonstrating structure-activity sensitivity [3]. The nitrogen atom (Nb) within the piperazine ring attached to the phenylpropyl chain plays a dominant role in receptor interaction compared to the other nitrogen (Na) [3].

Radiolabeling for Imaging: The C-11 labeled variant ([11C]SA4503) is synthesized by reacting 4-O-demethyl SA4503 with [11C]methyl iodide. This process achieves a radiochemical yield of ~24% and high specific radioactivity (>100 TBq/mmol). The radioligand maintains >98% radiochemical purity at injection, with a pH of 6.0–7.0 [6]. This labeling allows positron emission tomography (PET) imaging of σ1R distribution and occupancy in living tissue.

Table 1: Structural and Synthetic Data for Cutamesine

PropertyValue/Description
Chemical Name1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine
Molecular FormulaC23H32N2O2
Molecular Weight368.52 g/mol
Radiolabeling Precursor4-O-demethyl SA4503
Radiolabeling Agent[11C]Methyl iodide
Radiochemical Purity>98%
Specific Radioactivity>100 TBq/mmol

Sigma-1 Receptor Binding Dynamics and Selectivity

Cutamesine acts as a highly selective agonist for the sigma-1 receptor (σ1R), with nanomolar affinity (Ki = 17–81.7 nM) and ~14-30-fold selectivity over the sigma-2 receptor (σ2R) [1] [3] [9]. The σ1R is an endoplasmic reticulum (ER) chaperone protein regulating calcium signaling, neuroprotection, and neurotransmitter release [1] [3]. Binding occurs through a competitive inhibition mechanism at the (+)-pentazocine site [3].

Key Binding Determinants:

  • Molecular Docking: The Nb nitrogen of the piperazine ring interacts with a key amine-binding site on σ1R, while the phenalkyl groups occupy adjacent hydrophobic pockets [3].
  • Functional Effects: Agonist binding triggers σ1R translocation from the ER to the plasma membrane, modulating ion channels (e.g., NMDA receptors) and enhancing neurotrophic factor release (e.g., BDNF) [1] [9].
  • Allosteric Interactions: Cutamesine enhances dopaminergic and cholinergic neurotransmission indirectly via σ1R activation rather than direct receptor binding [3] .

Table 2: Binding Affinity and Selectivity Profile

TargetBinding Affinity (Ki)Selectivity vs. σ1R
Sigma-1 Receptor17–81.7 nMReference
Sigma-2 Receptor1,400–2,400 nM14–30x lower affinity
Dopamine D27,500–17,500 nM>90x lower affinity
Muscarinic Receptors3,300–5,200 nM>40x lower affinity

Aging Impact: PET studies in aged rats (18–32 months) show reduced [11C]SA4503 binding potential (BPND) in the hypothalamus, pons, and medulla compared to young rats, indicating age-dependent σ1R density changes .

Pharmacokinetic Properties of C-11-Labeled Cutamesine

[11C]SA4503 exhibits rapid brain uptake and distribution kinetics suitable for PET imaging. Key pharmacokinetic parameters include:

  • Brain Penetration: Peak brain uptake occurs within 5–10 minutes post-injection. The highest tracer accumulation is observed in σ1R-rich regions: pons, cerebellum, thalamus, and cortex .
  • Plasma Clearance: Metabolite-corrected plasma input functions show biexponential clearance. Aged rats exhibit slower metabolism and prolonged plasma half-life compared to young animals .
  • Receptor Occupancy: A dose of 1.0 mg/kg achieves 92% σ1R occupancy in rat brains, correlating with anti-amnesic effects. Lower doses (0.3 mg/kg) occupy 88% receptors but lack efficacy, suggesting occupancy thresholds for functional outcomes [4].

Quantitative Modeling:

  • Total Distribution Volume (VT): Calculated via Logan graphical analysis using metabolite-corrected plasma input. VT values decrease in aged rats, reflecting reduced σ1R availability .
  • Two-Tissue Compartment Model (2-TCM): This model optimally describes [11C]SA4503 kinetics, with K1/k2 representing uptake/clearance and k3/k4 characterizing receptor binding .

Table 3: Pharmacokinetic Parameters of [11C]SA4503

ParameterYoung Rats (1.5–3 mo)Aged Rats (18–32 mo)
Peak Brain Uptake5–10 min post-injectionDelayed by ~2–4 min
Plasma Half-Life15–20 min25–35 min
VT (Cortex)25–30 mL/cm³18–22 mL/cm³
BPND (Thalamus)2.5–3.01.5–2.0

Metabolic Pathways and Biotransformation

[11C]Cutamesine undergoes hepatic metabolism primarily via cytochrome P450 (CYP)-dependent pathways. Key biotransformation steps include:

  • O-demethylation: Removal of methoxy groups (particularly at the 4-position), generating 4-O-desmethyl SA4503 [4] [8].
  • Piperazine N-dealkylation: Cleavage of the phenalkyl chains from the piperazine core [8].
  • Glucuronidation: Conjugation of phase I metabolites for renal excretion .

Species-Specific Metabolism:

  • Rat Studies: HPLC analysis of plasma shows two primary radioactive metabolites: polar O-demethylated products and lipophilic N-dealkylated compounds. Only 40–50% of plasma radioactivity represents intact tracer at 60 minutes post-injection .
  • Impact of Age: Aged rats exhibit slower metabolism, with 60–70% parent tracer remaining at 60 minutes versus 40–50% in young rats. This alters input functions for kinetic modeling .

Imaging Implications: Metabolite correction is critical for accurate PET quantification. Uncorrected data overestimate σ1R availability due to radioactive metabolites crossing the blood-brain barrier [4] .

Properties

Product Name

Cutamesine C-11

IUPAC Name

1-[2-(3-methoxy-4-(111C)methoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine

Molecular Formula

C23H32N2O2

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3/i1-1

InChI Key

UVSWWUWQVAQPJR-BJUDXGSMSA-N

Synonyms

(11C)SA4503
1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
cutamesine
SA 4503
SA-4503
SA4503

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC

Isomeric SMILES

COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)O[11CH3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.